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molecular formula C13H16O3 B8358159 Methyl 5-(2-methylphenyl)-4-oxopentanoate

Methyl 5-(2-methylphenyl)-4-oxopentanoate

Cat. No. B8358159
M. Wt: 220.26 g/mol
InChI Key: SLZQXQPCGWPBPR-UHFFFAOYSA-N
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Patent
US04067723

Procedure details

5-(2-Methylphenyl)-4-oxopentanoic acid (prepared as described above; 535 g.) was heated under reflux for 1 hour in methanol (5.5 liters) through which was passed gaseous hydrogen chloride. The flow of hydrogen chloride was then stopped and the solution was heated for a further 2 hours. The solution was then evaporated to give a dark coloured oil which was dissolved in diethyl ether (1500 ml.), washed with water and aqueous sodium bicarbonate solution, dried over sodium sulphate and distilled to give methyl 5-(2-methylphenyl)-4-oxopentanoate (248 g.), in the form of a clear yellow oil, b.p. 170°-200° C./0.7-1.0 mm.Hg.
Quantity
535 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.5 L
Type
reactant
Reaction Step Four
Quantity
1500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9](=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13].Cl.[CH3:17]O>C(OCC)C>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9](=[O:15])[CH2:10][CH2:11][C:12]([O:14][CH3:17])=[O:13]

Inputs

Step One
Name
Quantity
535 g
Type
reactant
Smiles
CC1=C(C=CC=C1)CC(CCC(=O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5.5 L
Type
reactant
Smiles
CO
Step Five
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solution was then evaporated
CUSTOM
Type
CUSTOM
Details
to give a dark coloured oil which
WASH
Type
WASH
Details
washed with water and aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)CC(CCC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 248 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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